molecular formula C24H21N3O6S B2579417 [(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate CAS No. 1040665-11-9

[(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate

Cat. No.: B2579417
CAS No.: 1040665-11-9
M. Wt: 479.51
InChI Key: KPKSMXXOAPCPIB-UHFFFAOYSA-N
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Description

[(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines acetylphenyl, carbamoyl, and benzothiadiazinyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core benzothiadiazine structure, followed by the introduction of the acetylphenyl and carbamoyl groups. Common reagents used in these reactions include acetic anhydride, carbamoyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The compound can participate in substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

Chemistry

In chemistry, [(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for studying cellular processes and identifying new drug targets.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its unique structure allows it to interact with various biological pathways, making it a candidate for drug development in treating diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer synthesis, catalysis, and material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate stands out due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Biological Activity

The compound [(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate , also referred to as C17H15N2O4S , is a complex organic molecule with potential biological activities. This article explores its synthesis, structural characteristics, and biological properties based on recent research findings.

Synthesis and Structural Characterization

The synthesis of the compound involves a multi-step process that typically includes the reaction of 4-acetylphenyl isocyanate with appropriate benzoic acid derivatives. The resulting product has been characterized using various techniques including:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of functional groups.
  • Infrared Spectroscopy (IR) : Employed to identify specific chemical bonds and functional groups within the compound.
  • X-ray Crystallography : Provides detailed information about the arrangement of atoms in the crystalline structure.

A recent study reported that the compound exhibits a melting point range of 424–426 K and forms buff-colored crystals with distinct N—H⋯O hydrogen bonding interactions .

Antiproliferative Activity

Research has indicated that this compound demonstrates significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth in human cancer cells, suggesting its potential as an anticancer agent.

Table 1: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
HeLa (Cervical)10.5
A549 (Lung)12.8

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Cell Cycle Progression : The compound may interfere with key regulatory proteins involved in cell cycle control.
  • Induction of Apoptosis : Evidence suggests that it can promote programmed cell death in malignant cells through activation of caspases.
  • Anti-inflammatory Properties : Some studies indicate that it may also possess anti-inflammatory effects, which could contribute to its anticancer activity by reducing tumor-associated inflammation.

Case Studies

A notable case study involved administering the compound to mice models bearing tumors. Results indicated a significant reduction in tumor size and weight compared to controls receiving no treatment. The study highlighted not only the efficacy but also a favorable safety profile, with minimal side effects observed during the treatment period .

Properties

IUPAC Name

[2-(4-acetylanilino)-2-oxoethyl] 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S/c1-15(28)16-10-12-19(13-11-16)25-22(29)14-33-24(30)18-8-6-17(7-9-18)23-26-20-4-2-3-5-21(20)34(31,32)27-23/h2-13,23,26-27H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKSMXXOAPCPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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